5-(Piperazin-1-yl)benzofuran-2-carboxamide 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 183288-46-2
VCID: VC21210988
InChI: InChI=1S/C13H15N3O2/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16/h1-2,7-8,15H,3-6H2,(H2,14,17)
SMILES: C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

5-(Piperazin-1-yl)benzofuran-2-carboxamide

CAS No.: 183288-46-2

Cat. No.: VC21210988

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

5-(Piperazin-1-yl)benzofuran-2-carboxamide - 183288-46-2

Specification

CAS No. 183288-46-2
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name 5-piperazin-1-yl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C13H15N3O2/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16/h1-2,7-8,15H,3-6H2,(H2,14,17)
Standard InChI Key LLRGOAFFRRUFBM-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N
Canonical SMILES C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N
Appearance Powder

Introduction

Chemical Properties and Structure

Molecular Identification

5-(Piperazin-1-yl)benzofuran-2-carboxamide is a heterocyclic organic compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . It is classified as an achiral molecule without defined stereocenters . The compound is registered with the CAS number 183288-46-2 and possesses the UNII identifier B67DWQ6935 .

Chemical Structure and Nomenclature

The structure of 5-(Piperazin-1-yl)benzofuran-2-carboxamide consists of a benzofuran scaffold with a piperazine ring attached at the 5-position and a carboxamide group at the 2-position. This unique arrangement contributes to its chemical and biological properties. The compound is also known by several synonyms including:

  • 1-(2-Aminocarbonylbenzofuran-5-yl)piperazine

  • 5-(1-piperazinyl)benzofuran-2-carboxamide

  • 2-Benzofurancarboxamide, 5-(1-piperazinyl)-

  • 5-piperazin-1-yl-1-benzofuran-2-carboxamide

Structural Identifiers

For precise chemical identification, the compound is characterized by the following structural identifiers:

  • IUPAC Name: 5-piperazin-1-yl-1-benzofuran-2-carboxamide

  • InChI: InChI=1S/C13H15N3O2/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16/h1-2,7-8,15H,3-6H2,(H2,14,17)

  • InChIKey: LLRGOAFFRRUFBM-UHFFFAOYSA-N

  • SMILES: C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N

Physical Properties

Table 1 presents the key physical properties of 5-(Piperazin-1-yl)benzofuran-2-carboxamide:

PropertyValueSource
Physical StateSolid
ColorOff-White to Yellow
Melting Point>215°C (decomposition)
Boiling Point505.3±40.0°C (Predicted)
Density1.268
SolubilityDMSO (Slightly), Methanol (Slightly, requires heating and sonication)
pKa15.79±0.30 (Predicted)
Storage ConditionsDark place, inert atmosphere, room temperature

Synthesis Methods

Synthetic Routes

The synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide and its derivatives has been documented through various methods. One significant approach involves a series of reactions starting with 5-bromo-2-furoic acid and piperazine, followed by the formation of the hydrochloride salt .

Patented Synthesis Method

A notable synthesis method was described in a Chinese patent (CN103965148A), which outlines a procedure for synthesizing 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester, a closely related compound that can be converted to the carboxamide . The method comprises several steps:

  • Under nitrogen protection, combining zinc powder and tetrahydrofuran in a reactor

  • Cooling to -20 to -10°C and adding TiCl4 dropwise

  • Adding 2-hydroxyl-5-(piperazin-1-yl)benzaldehyde and glyoxal to obtain 3-[2-hydroxyl-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde

  • Converting this to 3-[2-hydroxyl-5-(piperazin-1-yl)]phenyl-2-acrylic acid

  • Finally producing 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester

This ethyl ester can be subsequently converted to the carboxamide through amidation reactions.

Alternative Synthetic Approaches

Research publications have documented alternative approaches to synthesizing benzofuran derivatives involving palladium-copper-based catalysts and nickel-based catalysts . These methods often utilize cross-coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization to form the benzofuran core .

Biological Activity and Pharmacological Relevance

Relationship to Vilazodone

5-(Piperazin-1-yl)benzofuran-2-carboxamide serves as an important intermediate in the synthesis of vilazodone, an antidepressant medication . This connection suggests that the compound possesses structural features that are relevant to psychopharmacology.

Structure-Activity Considerations

The benzofuran scaffold is recognized for its diverse biological activities, including antioxidant, antitumor, antiplatelet, antimalarial, anti-inflammatory, antidepressant, and anticonvulsant properties . When combined with the piperazine moiety, as in 5-(Piperazin-1-yl)benzofuran-2-carboxamide, these biological activities may be enhanced or modified.

Research Applications

Pharmaceutical Research

The compound has been utilized in research focused on developing novel therapeutic agents. For example, it has been incorporated into the design of piperazine-benzofuran integrated compounds aimed at treating tuberculosis .

Development of Antitubercular Agents

Research has shown that molecular hybridization of piperazine, substituted-benzofuran, amino acids, and other bioactive fragments can lead to compounds with promising activity against Mycobacterium tuberculosis . 5-(Piperazin-1-yl)benzofuran-2-carboxamide or its derivatives serve as key building blocks in these hybrid molecules.

Chemical Library Development

As a structurally distinct heterocyclic compound, 5-(Piperazin-1-yl)benzofuran-2-carboxamide contributes to chemical libraries used in drug discovery. Its incorporation into diverse compound collections enhances structural diversity, which is crucial for identifying novel bioactive molecules .

Derivatives and Related Compounds

Carboxylic Acid Derivative

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid (CAS: 183288-47-3) is a closely related compound with a carboxylic acid group in place of the carboxamide . This structural variant has a molecular weight of 246.26 g/mol and shares many chemical properties with the carboxamide derivative .

Ethyl Ester Derivative

The ethyl ester derivative, 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester, is another important related compound that has been the subject of synthetic patents . This compound serves as a precursor to both the carboxamide and carboxylic acid derivatives.

Amino Acid Conjugates

Researchers have synthesized various amino acid conjugates of 5-(piperazin-1-yl)benzofuran-2-carboxylate to enhance biological activity. These compounds were created by coupling reactions between ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and Boc-protected amino acids using HATU as a coupling reagent .

Future Research Directions

Structure Optimization

Structure-activity relationship studies could focus on modifying the piperazine and carboxamide moieties to optimize biological activity and pharmacokinetic properties. Such modifications might include:

  • Substitution on the piperazine nitrogen

  • Replacement of the carboxamide with bioisosteres

  • Addition of functional groups to enhance solubility or target specificity

Synthetic Methodology Development

Further research could aim to develop more efficient and environmentally friendly synthetic routes to 5-(Piperazin-1-yl)benzofuran-2-carboxamide, potentially utilizing modern catalytic methods, flow chemistry, or biocatalysis.

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